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molecular formula C22H25F3O3 B8578525 Benzoic acid, 4-(phenylmethoxy)-, 1-(trifluoromethyl)heptyl ester CAS No. 124015-10-7

Benzoic acid, 4-(phenylmethoxy)-, 1-(trifluoromethyl)heptyl ester

Cat. No. B8578525
M. Wt: 394.4 g/mol
InChI Key: KKAZXWLDBFAZSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05207947

Procedure details

To a solution of 4-benzyloxybenzoic acid chloride (1.1 g) in methylene chloride (20 ml) was slowly added under ice cooling a solution of optically active 1,1,1-trifluoro-2-octanol (0.74 g, [α]D20 =+25.2) and triethylamine (0.4 g) in methylene chloride (10 ml). After the solution was left to stand to reach room temperature, it was stirred for 12 hours. The solution was poured in ice water and was extracted with methylene chloride. The extracted layer was washed with dilute aqueous hydrochloric acid solution, water, 1N aqueous sodium carbonate solution and water, in the order, and dehydrated over anhydrous magnesium sulfate. The solution was distilled under reduced pressure to remove the solvent until a crude product was obtained. The product was subjected to silica-gel column chromatography to obtain 1,1,1-trifluoro-2-octyl 4-benzyloxybenzoate (0.73 g).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.74 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:17]=[CH:16][C:12]([C:13](Cl)=[O:14])=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[F:18][C:19]([F:29])([F:28])[CH:20]([OH:27])[CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26].C(N(CC)CC)C>C(Cl)Cl>[CH2:1]([O:8][C:9]1[CH:17]=[CH:16][C:12]([C:13]([O:27][CH:20]([CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26])[C:19]([F:18])([F:28])[F:29])=[O:14])=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C(=O)Cl)C=C1
Name
Quantity
0.74 g
Type
reactant
Smiles
FC(C(CCCCCC)O)(F)F
Name
Quantity
0.4 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
it was stirred for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After the solution was left
CUSTOM
Type
CUSTOM
Details
to reach room temperature
EXTRACTION
Type
EXTRACTION
Details
was extracted with methylene chloride
WASH
Type
WASH
Details
The extracted layer was washed with dilute aqueous hydrochloric acid solution, water, 1N aqueous sodium carbonate solution and water, in the order
DISTILLATION
Type
DISTILLATION
Details
The solution was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent until a crude product
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C(=O)OC(C(F)(F)F)CCCCCC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.73 g
YIELD: CALCULATEDPERCENTYIELD 46.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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